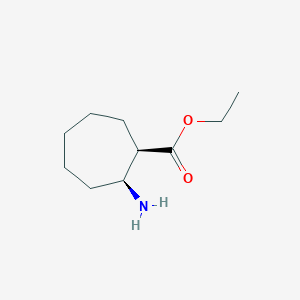

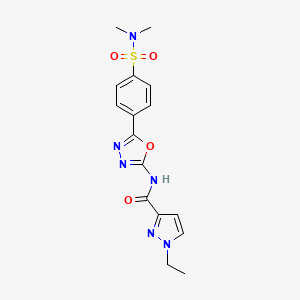

![molecular formula C5H6N2O2S B2564809 1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione CAS No. 5718-87-6](/img/structure/B2564809.png)

1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiazoles, on the other hand, are essential in medicinal chemistry . Some drug molecules containing thiazole ring are mentioned with the name as Pramipexole, Famotidine, Abafungin, Tiazofurin, Cefdinir, Ritonavir .

Synthesis Analysis

Imidazole and thiazole derivatives have been synthesized in various ways. For instance, an efficient catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .Molecular Structure Analysis

The molecular structure of these compounds is often characterized by FT-IR, 1 H-NMR, 13 C-NMR and ESI–MS spectrometry .Chemical Reactions Analysis

The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Synthesis and Derivatives

- The synthesis of 1H,3H‐Imidazo[1,5‐c]thiazole‐5,7-[6H,7aH]-dione and its derivatives has been achieved starting from L-cysteine and DL-homocysteine thiolactone. These compounds represent a new heterocyclic ring system and have been confirmed by spectroscopic studies and elemental analyses (Lalezari, Seifter, & Thein, 1983).

Potential in Modulating p53 Activity

- Spirooxoindolepyrrolidine derivatives of 1H-imidazo[1,5-c]thiazole have been designed as modulators of p53 activity. Some compounds in this series have shown to inhibit cell growth in various human tumor cells and may induce apoptotic cell death in melanoma cells (Gomez-Monterrey et al., 2010).

Quantum-Mechanical DFT Calculations

- Quantum-mechanical DFT calculations have been used to study the chemoselectivity in the synthesis of monohydroxyalkyl derivatives of 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline-3,5-dione, offering insights into the charge transfer possibilities within the molecule (Szyszkowska et al., 2017).

Stereoselective Syntheses

- Stereoselective syntheses of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones have been achieved with high yields and stereoselectivities, using 2-formylbenzoic acid and α-amino amides (Katritzky, Xu, He, & Steel, 2001).

Spectral Characterization and Quantum-Mechanical Modeling

- Esters with the imidazo[1,5-c]quinazoline-3,5-dione ring have been characterized and modeled using quantum-mechanical methods, providing insights into their structural and chemical properties (Hęclik et al., 2017).

Solvent-Free Synthesis Method

- A solvent-free method for synthesizing imidazo[2,1-b][1,3]thiazin derivatives has been developed, highlighting an eco-friendly approach in chemical synthesis (Ghanbari, 2016).

Safety And Hazards

Orientations Futures

The development of new drugs that overcome antimicrobial resistance problems is a major challenge for researchers. Imidazole has become an important synthon in the development of new drugs . The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to synthesize a great number of novel chemotherapeutic agents .

Propriétés

IUPAC Name |

3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c8-4-3-1-10-2-7(3)5(9)6-4/h3H,1-2H2,(H,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHNGALPNIMBCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NC(=O)N2CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

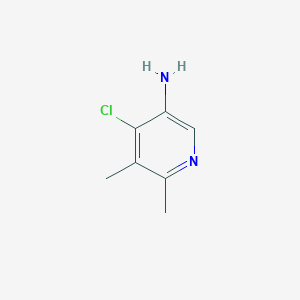

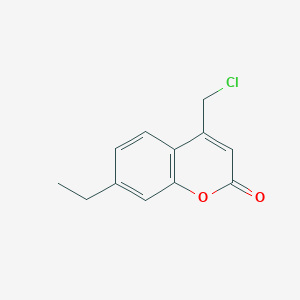

![[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2564739.png)

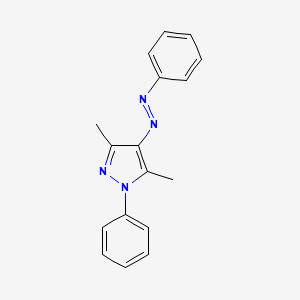

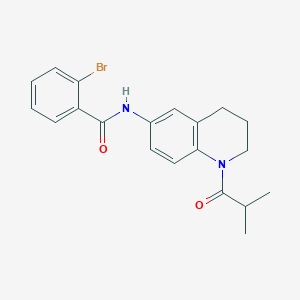

![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2564740.png)

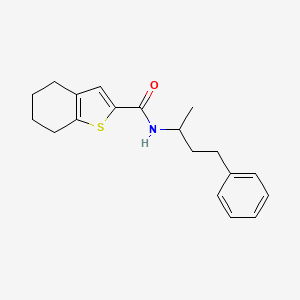

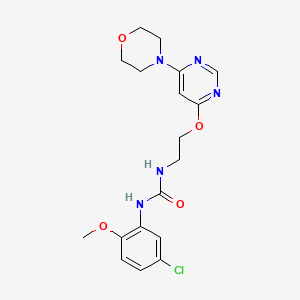

![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}pentanamide](/img/structure/B2564747.png)

![N-(4-(diethylamino)-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2564748.png)

![[2-(2-Bromoethoxy)ethoxy]benzene](/img/structure/B2564749.png)